molecular formula C6H12ClN3O B1452951 [1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride CAS No. 1018475-23-4

[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride

Cat. No. B1452951
CAS RN: 1018475-23-4
M. Wt: 177.63 g/mol
InChI Key: ASKCEVOQIWJHJA-UHFFFAOYSA-N
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Description

“[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride” is a chemical compound with the empirical formula C7H14ClN3O and a molecular weight of 191.66 . It is a derivative of the 1,2,4-oxadiazole class of compounds, which are heterocyclic scaffolds containing nitrogen and oxygen as heteroatoms in their structures .


Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles, such as “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride”, has been achieved by various research groups. One reported method involves the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole, obtained from the cyclocondensation of arylamidoxamines with n-butanal .


Molecular Structure Analysis

The 1,2,4-oxadiazole ring is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms. It can exist in four regioisomeric structures: 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole . The nitrogen atoms in the oxadiazole ring are stronger hydrogen bond acceptors than the oxygen atom .


Chemical Reactions Analysis

1,2,4-Oxadiazoles, including “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride”, have been used as important synthons in the development of new drugs . They can undergo various chemical transformations, typically under harsh conditions, to generate other heterocyclic and acyclic compounds .

Scientific Research Applications

Anti-Infective Agents

1,2,4-Oxadiazoles, which include “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride”, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds could potentially be used to design new chemical entities with anti-infective activity .

Drug Discovery

The nitrogen- and oxygen-containing scaffolds in 1,2,4-oxadiazoles have gained momentum in drug discovery due to their versatility . This compound could potentially be used in the development of new drugs .

Anti-Trypanosomal Activity

Some 1,2,4-oxadiazoles have been studied for their potential anti-trypanosomal activity, specifically against Trypanosoma cruzi cysteine protease cruzain . While it’s not clear if “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride” has been specifically tested for this, it’s possible that it could have similar properties .

Anticancer Evaluation

While not specifically mentioned for “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride”, some oxadiazole derivatives have been evaluated for their anticancer properties . This compound could potentially be investigated for similar applications .

Synthetic Strategies

The application of Microwave Irradiation (MWI) has demonstrated several advantages in the synthesis of 1,2,4-oxadiazole derivatives, including remarkably short reaction time, high yields, and simple purification . This could potentially be applied to the synthesis of “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride” as well .

Mitochondrial Enzyme Activity Measurement

The MTT test, which measures the activity of mitochondrial enzymes, has been used in conjunction with some oxadiazole derivatives . While not specifically mentioned for “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride”, it’s possible that this compound could be used in similar tests .

Future Directions

The future directions for “[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride” and similar compounds could involve further exploration of their potential as anti-infective agents . Additionally, the development of more efficient synthetic methods and the investigation of their reactivity could be beneficial for drug discovery .

properties

IUPAC Name

1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.ClH/c1-3-5(7)6-8-4(2)9-10-6;/h5H,3,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASKCEVOQIWJHJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NC(=NO1)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679285
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride

CAS RN

1018475-23-4
Record name 1-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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